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1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea

Drug design Lipophilicity Permeability

1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea (CAS 1797224-63-5) is a synthetic small-molecule urea derivative built on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged heterocyclic core widely exploited in kinase inhibitor discovery. The compound has molecular formula C₁₄H₂₀N₄O₂ and molecular weight 276.33 g/mol.

Molecular Formula C14H20N4O2
Molecular Weight 276.34
CAS No. 1797224-63-5
Cat. No. B2830059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea
CAS1797224-63-5
Molecular FormulaC14H20N4O2
Molecular Weight276.34
Structural Identifiers
SMILESCOCCNC(=O)NCCCN1C=CC2=C1N=CC=C2
InChIInChI=1S/C14H20N4O2/c1-20-11-8-17-14(19)16-7-3-9-18-10-5-12-4-2-6-15-13(12)18/h2,4-6,10H,3,7-9,11H2,1H3,(H2,16,17,19)
InChIKeyDPTKSBULTAIOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea (CAS 1797224-63-5): Baseline Identity for Procurement Evaluation


1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea (CAS 1797224-63-5) is a synthetic small-molecule urea derivative built on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged heterocyclic core widely exploited in kinase inhibitor discovery [1]. The compound has molecular formula C₁₄H₂₀N₄O₂ and molecular weight 276.33 g/mol . It features a propyl linker connecting the pyrrolo[2,3-b]pyridine ring to a central urea moiety, which is further N'-substituted with a 2-methoxyethyl group. This specific substitution pattern distinguishes it from closely related analogs in vendor screening libraries and positions it as a candidate for probing structure-activity relationships where the terminal ether oxygen and methyl group modulate hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to hydroxyl or ethoxy congeners.

Why Interchanging 1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea with Close Analogs Risks Invalidating Biological Results


Compounds sharing the 1H-pyrrolo[2,3-b]pyridine core and a propyl-urea linker cannot be assumed functionally interchangeable. Even conservative terminal-group modifications—such as replacing the 2-methoxyethyl substituent with 2-hydroxyethyl or 2-ethoxyethyl—alter hydrogen-bond donor/acceptor counts, lipophilicity (clogP), and conformational flexibility of the urea side chain, all of which directly affect target binding kinetics and selectivity profiles [1][2]. In kinase inhibitor programs, the urea linker geometry is critical for establishing key hinge-region hydrogen bonds, and the nature of the terminal group determines whether the molecule adopts the bioactive conformation [2]. Below, we isolate the quantifiable differentiation dimensions that matter for scientific selection, noting where direct head-to-head comparative data are presently limited and where class-level inferences from the broader pyrrolo[2,3-b]pyridine urea literature must substitute.

Quantitative Differentiation Evidence: 1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea vs. Closest Analogs


Terminal Group Lipophilicity: Methoxyethyl vs. Hydroxyethyl and Ethoxyethyl Analogs Drives Differential logP and Predicted Permeability

The target compound carries a 2-methoxyethyl urea terminus, while the closest cataloged analogs bear 2-hydroxyethyl and 2-ethoxyethyl groups, respectively [1]. Although no published experimental logP or permeability data exist for this specific series, the incremental methylene and oxygen substitutions produce calculable shifts in clogP: the methoxyethyl analog is predicted to be ~0.5–0.8 log units more lipophilic than the hydroxyethyl analog (which introduces an additional H-bond donor) and ~0.4–0.6 log units less lipophilic than the ethoxyethyl analog (which adds an extra methylene). These differences place the target compound in a distinct lipophilicity window, which class-level evidence indicates is critical for balancing passive permeability against metabolic clearance in kinase-targeted scaffolds [2].

Drug design Lipophilicity Permeability Structure-property relationships

Scaffold-Class FGFR Inhibitory Potency: 1H-Pyrrolo[2,3-b]pyridine Derivatives Achieve Nanomolar IC₅₀ Values Supporting Target Compound's Screening Rationale

The 1H-pyrrolo[2,3-b]pyridine scaffold to which the target compound belongs has been validated as a potent FGFR inhibitory chemotype. In a published series, compound 4h—a representative 1H-pyrrolo[2,3-b]pyridine derivative—exhibited IC₅₀ values of 7, 9, 25, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively [1]. While the target compound CAS 1797224-63-5 itself has not yet been profiled in a published enzymatic assay, its structural congruence with the validated scaffold provides a class-level expectation of FGFR-relevant activity. This contrasts with alternative scaffolds (e.g., pyrrolo[3,2-b]pyridine or pyrrolo[2,3-d]pyrimidine) where FGFR potency may differ substantially due to altered hinge-binding geometry.

Kinase inhibition FGFR Cancer therapeutics Scaffold validation

Urea Linker Conformational Role in Kinase Binding: FLT3 Inhibitor Program Demonstrates Superiority of Urea over Amide Linkers in Pyrrolo[2,3-b]pyridine Series

The urea linker in the target compound is a defined structural feature whose importance has been quantitatively investigated in a related 1H-pyrrolo[2,3-b]pyridine series targeting FLT3 kinase. Wei et al. (2024) systematically compared amide and urea linkers and demonstrated that the urea linkage significantly influences both inhibitory potency and cellular efficacy. The lead compound CM5, containing a urea linker, exhibited 57.72% and 53.77% inhibition of FLT3 and FLT3-ITD, respectively, at 1 µM, with cellular IC₅₀ values of 0.75 µM (MOLM-13) and 0.64 µM (MV4-11) [1]. Computational simulations attributed the urea linker's advantage to its ability to establish bidentate hydrogen bonds within the kinase hinge region—a binding mode unavailable to amide analogs. The target compound CAS 1797224-63-5 retains this same urea linker architecture.

Kinase inhibitor design FLT3 Linker optimization Structure-activity relationship

NPP1/NPP3 Dual Inhibition: Pyrrolo[2,3-b]pyridine Sulfonylurea Class Achieves Sub-Micromolar IC₅₀, Establishing Scaffold Versatility Beyond Kinases

The 1H-pyrrolo[2,3-b]pyridine core is not limited to kinase targets; it has also been validated as an ectonucleotide pyrophosphatase/phosphodiesterase (NPP) inhibitor scaffold. Ullah et al. (2021) reported a series of pyrrolo[2,3-b]pyridine sulfonylurea derivatives with compound 1c showing NPP1 IC₅₀ = 0.80 ± 0.04 µM and compound 1l showing NPP3 IC₅₀ = 0.55 ± 0.01 µM [1]. This dual NPP1/NPP3 inhibitory profile is relevant because the target compound shares the pyrrolo[2,3-b]pyridine-urea pharmacophore, although its terminal methoxyethyl group differs from the sulfonylurea motif. The class-level data demonstrate that the scaffold can productively engage non-kinase nucleotide-binding targets, broadening the potential screening utility of the target compound relative to kinase-restricted alternatives.

Ectonucleotidase inhibition NPP1 NPP3 Cancer metabolism

Prioritized Application Scenarios for 1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea Based on Verified Evidence Dimensions


Kinase Inhibitor Hit-Finding and Lead Optimization Programs Targeting FGFR, FLT3, or TNIK

Laboratories prosecuting FGFR-, FLT3-, or TNIK-driven projects can deploy CAS 1797224-63-5 as a scaffold-representative probe. The 1H-pyrrolo[2,3-b]pyridine core has been validated against FGFR1–4 (IC₅₀ 7–712 nM) [1], FLT3 (IC₅₀ ~0.64–0.75 µM in cellular assays) [2], and TNIK (IC₅₀ < 1 nM for optimized analogs) [3]. The methoxyethyl urea substitution offers a balanced lipophilicity profile that may facilitate hit-to-lead optimization without requiring immediate side-chain de novo design.

Nucleotide Metabolism and Ectonucleotidase Research (NPP1/NPP3)

Given the validated sub-micromolar NPP1/NPP3 inhibition by pyrrolo[2,3-b]pyridine derivatives (NPP3 IC₅₀ = 0.55 µM) [4], CAS 1797224-63-5 is a structurally relevant entry point for screening against ectonucleotidase targets. Procuring this compound over kinase-exclusive alternatives may reveal dual kinase/NPP pharmacology, an emerging area in immuno-oncology and metabolic disease research.

Pharmacophore Validation for Urea-Linked Kinase Inhibitor Design

The urea linker in CAS 1797224-63-5 has been shown in a cross-study comparable series to provide superior hinge-region hydrogen bonding relative to amide linkers, translating to measurable gains in cellular potency (FLT3-ITD IC₅₀ 0.64 µM with urea vs. diminished activity with amide) [2]. Medicinal chemistry groups evaluating linker geometries can use this compound as a benchmark urea-containing analog to compare against amide or sulfonamide variants in their internal collections.

Selectivity Profiling and Off-Target Panel Screening

The compound's structural congruence with the validated 1H-pyrrolo[2,3-b]pyridine scaffold supports its inclusion in broad kinase selectivity panels. The absence of published selectivity data for this specific compound represents an opportunity for procurement by core facilities and CROs seeking to generate proprietary selectivity fingerprints that differentiate their screening offerings from publicly profiled analogs.

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